molecular formula C33H49NO7 B15135889 23-O-|A-D-Glucopyranosyl-20-isoveratramine

23-O-|A-D-Glucopyranosyl-20-isoveratramine

Cat. No.: B15135889
M. Wt: 571.7 g/mol
InChI Key: AYOMVZRFSHNOFY-DWWACZNQSA-N
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Description

23-O-|A-D-Glucopyranosyl-20-isoveratramine is a naturally occurring compound extracted from nettles. It is known for its potential anti-allergic properties. This compound belongs to the class of piperidine alkaloids and has been found to inhibit various enzymes and receptors involved in inflammatory and allergic responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 23-O-|A-D-Glucopyranosyl-20-isoveratramine typically involves the extraction from nettle plants. The process includes several steps:

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. Advanced extraction and purification techniques are employed to ensure high yield and purity. The process is optimized to be cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

23-O-|A-D-Glucopyranosyl-20-isoveratramine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound .

Scientific Research Applications

23-O-|A-D-Glucopyranosyl-20-isoveratramine has several scientific research applications:

    Chemistry: Used as a model compound to study the reactivity of piperidine alkaloids.

    Biology: Investigated for its role in inhibiting enzymes and receptors involved in allergic and inflammatory responses.

    Medicine: Potential therapeutic agent for treating seasonal allergies, allergic rhinitis, and other inflammatory diseases.

    Industry: Utilized in the development of anti-allergic formulations and products.

Mechanism of Action

The mechanism of action of 23-O-|A-D-Glucopyranosyl-20-isoveratramine involves the inhibition of enzymes such as cyclooxygenase-1, cyclooxygenase-2, and 5-lipoxygenase. It also acts as an antagonist to histamine H1 receptors. These actions result in the suppression of inflammatory and allergic responses, providing relief from symptoms associated with allergies and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific glucopyranosyl substitution, which enhances its solubility and bioavailability. This makes it a more effective anti-allergic agent compared to its analogs .

Properties

Molecular Formula

C33H49NO7

Molecular Weight

571.7 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2S,3R,5S)-2-[(1R)-1-[(3S,6aR,11aS,11bR)-3-hydroxy-10,11b-dimethyl-1,2,3,4,6,6a,11,11a-octahydrobenzo[a]fluoren-9-yl]ethyl]-5-methylpiperidin-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C33H49NO7/c1-16-11-26(40-32-31(39)30(38)29(37)27(15-35)41-32)28(34-14-16)18(3)21-7-8-22-23-6-5-19-12-20(36)9-10-33(19,4)25(23)13-24(22)17(21)2/h5,7-8,16,18,20,23,25-32,34-39H,6,9-15H2,1-4H3/t16-,18+,20-,23-,25-,26+,27+,28-,29+,30-,31+,32+,33-/m0/s1

InChI Key

AYOMVZRFSHNOFY-DWWACZNQSA-N

Isomeric SMILES

C[C@H]1C[C@H]([C@@H](NC1)[C@H](C)C2=C(C3=C(C=C2)[C@@H]4CC=C5C[C@H](CC[C@@]5([C@H]4C3)C)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O

Canonical SMILES

CC1CC(C(NC1)C(C)C2=C(C3=C(C=C2)C4CC=C5CC(CCC5(C4C3)C)O)C)OC6C(C(C(C(O6)CO)O)O)O

Origin of Product

United States

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